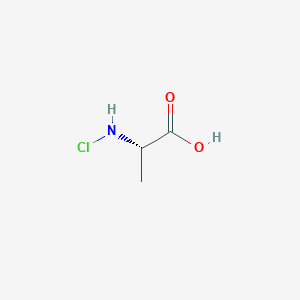

N-Chloro-L-alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Chloro-L-alanine is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Applications

Inhibition of Enzymatic Activity

N-Chloro-L-alanine has been demonstrated to function as an inhibitor of specific enzymes, particularly alanine aminotransferase (ALT). This enzyme plays a crucial role in amino acid metabolism and is involved in the transamination process, converting L-alanine and α-ketoglutarate into pyruvate and glutamate. Research indicates that this compound can irreversibly inhibit ALT activity, making it a valuable tool for studying metabolic pathways involving alanine .

Table 1: Enzyme Inhibition Studies

Pharmacological Applications

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of pathogens such as Streptococcus pyogenes and Escherichia coli. The mechanism involves the inactivation of alanine racemase, which is essential for bacterial cell wall synthesis . This property suggests potential applications in developing new antibacterial agents.

Case Study: Antibacterial Efficacy

In a controlled study, this compound was administered to infected mice models. The results indicated a significant reduction in bacterial load compared to untreated controls, demonstrating its effectiveness as an antibacterial agent .

Environmental Applications

Biodegradation Studies

Research has also explored the environmental impact of this compound, particularly its degradation pathways. A study on the kinetics of its decomposition revealed that under controlled pH conditions, this compound decomposes into less harmful byproducts, suggesting its potential use in bioremediation efforts to mitigate pollution caused by chlorinated compounds .

化学反应分析

Degradation Mechanisms

NCLA undergoes two primary degradation pathways depending on environmental conditions:

Concerted Grob Fragmentation (CGF)

Under neutral conditions , CGF dominates, producing acetaldehyde and ammonium chloride via a concerted mechanism . The reaction proceeds through the formation of an ethanimine intermediate, which hydrolyzes to acetaldehyde :

NCLA→CH3CH(NCl)CO2H→CH3CHO+NH4Cl+CO2

β-Elimination (β-E)

Under alkaline conditions , β-E becomes competitive, yielding pyruvate and N-acetyl-α-alanine via dechlorination and hydration :

NCLAOH−CH3C(O)CO2−+NH3+Cl−

pH-Dependent Reaction Pathways

The pH significantly influences degradation routes and products :

| Condition | Primary Pathway | Major Products |

|---|---|---|

| Neutral (pH 7–8) | CGF | Acetaldehyde, NH₄Cl |

| Alkaline (pH > 9) | β-E | Pyruvate, N-acetyl-α-alanine |

Kinetic Parameters

Rate constants for degradation pathways were determined experimentally :

| Pathway | Rate Constant | Conditions |

|---|---|---|

| CGF | k=2.95×10−4s−1 | pH 7–8, 25°C |

| β-E (OH⁻-assisted) | kOH=1.38×10−2M−1s−1 | pH > 9, 25°C |

Byproduct Formation and Implications

Key degradation byproducts include:

-

Acetaldehyde : Formed via CGF; associated with odor issues and potential cytotoxicity .

-

Pyruvate : A metabolic intermediate; its accumulation may disrupt cellular redox balance .

-

N-Chloraldimines : Observed in chlorinated valine systems; suspected to form analogous compounds (e.g., N-chloroacetaldimine) with NCLA .

Substituent Effects on Reactivity

Computational studies on substituted N-chloro-α-amino acids reveal :

-

Electron-donating groups (EDG) at the N-terminal accelerate both CGF and β-E.

-

Electron-withdrawing groups (EWG) on the α-carbon favor β-E over CGF.

Environmental and Biological Implications

NCLA’s degradation products pose dual risks:

-

Acetaldehyde exceeds odor thresholds at concentrations as low as 1 µg/L, impacting water aesthetics .

-

N-Chloraldimines may exhibit uncharacterized toxicity, necessitating further toxicological studies .

This synthesis underscores the need for optimized disinfection protocols to minimize harmful byproducts while maintaining efficacy.

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for N-Chloro-L-alanine, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves chlorination of L-alanine under controlled acidic/basic conditions. Key steps include:

- Reaction monitoring via thin-layer chromatography (TLC) or HPLC .

- Purification using recrystallization or column chromatography .

- Purity validation via NMR (e.g., absence of unreacted starting material peaks) and mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what critical markers should be prioritized?

- Methodological Answer :

- NMR : Focus on chlorine-induced deshielding in 1H NMR (e.g., α-proton shifts) and 13C NMR for carbonyl/carboxyl groups .

- HPLC : Use reverse-phase columns with UV detection (e.g., 210 nm) to resolve degradation products .

- Elemental Analysis : Quantify chlorine content to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s stability under varying pH be systematically resolved?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (e.g., buffer ionic strength, temperature) .

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor decomposition rates, fitting data to first/second-order models .

- Statistical Comparison : Apply ANOVA or t-tests to assess significance of discrepancies; report confidence intervals .

Q. What computational strategies effectively model this compound’s reactivity in peptide synthesis, and how do they align with empirical observations?

- Methodological Answer :

- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-311+G**) to predict reaction pathways (e.g., nucleophilic substitution at the chloro group) .

- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in aqueous/organic media .

- Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. How can stereochemical integrity be preserved during this compound derivatization, and what analytical methods confirm retention of chirality?

- Methodological Answer :

- Derivatization Conditions : Use low-temperature, non-racemizing reagents (e.g., EDC/HOBt for amide coupling) .

- Chiral Analysis : Employ chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiopurity .

- X-ray Crystallography : Resolve crystal structures of derivatives to confirm absolute configuration .

Q. Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) in supplementary materials .

- Data Contradictions : Use funnel plots or sensitivity analyses to identify outliers in meta-analyses .

- Literature Review : Prioritize primary sources and validate protocols through pre-experimental replication .

属性

CAS 编号 |

70303-54-7 |

|---|---|

分子式 |

C3H6ClNO2 |

分子量 |

123.54 g/mol |

IUPAC 名称 |

(2S)-2-(chloroamino)propanoic acid |

InChI |

InChI=1S/C3H6ClNO2/c1-2(5-4)3(6)7/h2,5H,1H3,(H,6,7)/t2-/m0/s1 |

InChI 键 |

TYZYNGFWGHGRBZ-REOHCLBHSA-N |

手性 SMILES |

C[C@@H](C(=O)O)NCl |

规范 SMILES |

CC(C(=O)O)NCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。